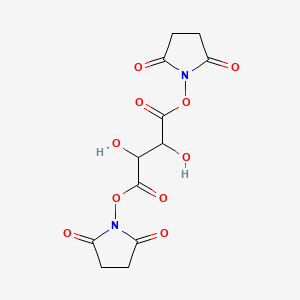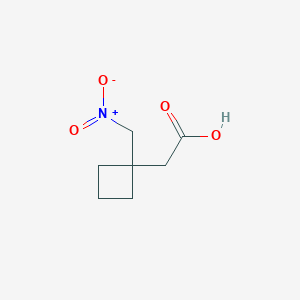![molecular formula C12H11F3N2O2 B3043263 ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate CAS No. 82791-95-5](/img/structure/B3043263.png)
ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate
説明
Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their unique physicochemical properties . They are known to enhance the biological activities of compounds .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Trifluoromethyl groups are known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. Trifluoromethyl groups can influence the properties of a compound, such as its polarity and stability .
科学的研究の応用
Agrochemicals: Protection of Crops
Trifluoromethylpyridine (TFMP) derivatives, including ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate, play a crucial role in crop protection. TFMP derivatives are used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness .
Pharmaceuticals: Drug Development
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the synergistic effects of the fluorine atom and the pyridine moiety. Expect further discoveries in novel drug applications involving TFMP .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds contribute to animal health and well-being .
Synthesis of Cyclopentenones and Furans
Ethyl trifluoroacetate, a precursor to the trifluoromethyl group, is employed in the synthesis of cyclopentenones and furans. These compounds have diverse applications in organic synthesis and materials science .
Novel Potent Cyclooxygenase-2 Inhibitors
Researchers have synthesized 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids from substituted salicylaldehydes and ethyl trifluorocrotonate. These compounds show promise as novel and selective cyclooxygenase-2 inhibitors, potentially impacting inflammation and pain management .
Targeting PI3Ks in Cancer Therapy
Alpelisib, containing a trifluoromethyl alkyl-substituted pyridine moiety, is an FDA-approved drug for treating certain cancers. It targets phosphoinositide 3-kinases (PI3Ks), which play critical roles in cell proliferation, apoptosis, and glucose metabolism. The trifluoromethyl group contributes to its pharmacological activity .
将来の方向性
特性
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-2-19-10(18)7-17-9-6-4-3-5-8(9)16-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPNNJEFPYLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)


![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)